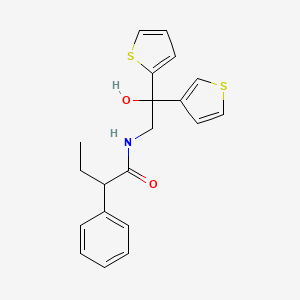

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide

Description

The compound N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide is a structurally complex molecule featuring a butanamide backbone substituted with a phenyl group at the second carbon. The hydroxyethyl side chain incorporates both thiophen-2-yl and thiophen-3-yl moieties, which confer unique electronic and steric properties.

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2S2/c1-2-17(15-7-4-3-5-8-15)19(22)21-14-20(23,16-10-12-24-13-16)18-9-6-11-25-18/h3-13,17,23H,2,14H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLRVWGZKVUOLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₃H₁₄N₂O₃S₂

- Molecular Weight : 310.4 g/mol

- CAS Number : 1251577-29-3

The structure includes two thiophene rings, which are known to enhance biological activity through various mechanisms, including interactions with biological targets and modulation of metabolic pathways.

Mechanisms of Biological Activity

Research indicates that compounds containing thiophene moieties exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of hydroxyl groups in the structure is also associated with enhanced bioactivity due to their ability to form hydrogen bonds, which can improve binding affinity to biological targets.

Antimicrobial Activity

A study reviewed the biological effects of thiobenzanilides, which are structurally related to our compound. It was found that these compounds exhibit significant antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Anticancer Properties

Thiophene derivatives have shown promise in cancer therapy. For instance, compounds similar to this compound have been observed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Case Studies

- Study on Antimicrobial Efficacy : A recent study demonstrated that a related compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 16 µg/mL. This suggests that modifications in the thiophene structure can lead to enhanced antimicrobial activity .

- Anticancer Activity Assessment : In vitro studies on similar thiophene-based compounds showed that they could inhibit the growth of various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM, indicating significant potential for further development .

Data Tables

The following table summarizes key findings related to the biological activity of thiophene-containing compounds:

Scientific Research Applications

Drug Development and Therapeutics

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide has been explored for its potential as a drug candidate targeting specific enzymes involved in inflammatory and cancer pathways.

Case Study: mPGES-1 Inhibition

Research has indicated that compounds similar to this compound can act as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the biosynthesis of prostaglandin E. This enzyme plays a significant role in inflammation and cancer progression. In vitro studies have shown that certain derivatives exhibit low micromolar IC values against mPGES-1, suggesting their potential as anti-inflammatory agents .

Anticancer Activity

The compound's structure suggests possible interactions with various cellular pathways involved in cancer proliferation. A study highlighted that derivatives targeting mPGES-1 not only inhibited the enzyme but also induced cell cycle arrest and apoptosis in cancer cell lines, particularly A549 lung cancer cells . This indicates a dual mechanism where the compound could potentially serve both as an anti-inflammatory and anticancer agent.

Data Table: Summary of Biological Activities

| Activity Type | Target | IC Value | Reference |

|---|---|---|---|

| mPGES-1 Inhibition | Enzyme | Low micromolar range | |

| Anticancer Activity | A549 Cell Line | Induces apoptosis |

Mechanistic Studies

Further mechanistic investigations into how this compound interacts with biological targets are ongoing. Techniques such as molecular docking and structure–activity relationship (SAR) studies are being employed to elucidate binding affinities and specific interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share functional or structural similarities with the target molecule:

N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones

- Structure: Features a thiophen-2-yl group linked to a quinolone core via an oxoethyl-piperazine bridge.

- Key Data :

(2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide

- Structure: A butanamide derivative with a diphenylmethyl group and a cyclohexylaminothioxomethyl substituent.

- Key Data: Molecular weight: 466.68 g/mol .

- Comparison : The target molecule replaces the diphenylmethyl and thioxomethyl groups with thiophene rings, likely improving π-π stacking interactions in biological systems.

3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide

- Structure : Contains a hydroxy-acetyl group linked to a difluorophenyl ring and a pyrazine-carboxamide core.

- Key Data :

- Comparison : The hydroxy group in this compound mirrors the target molecule’s hydroxyethyl moiety, which may enhance solubility and target binding.

Data Table: Key Features of Compared Compounds

Research Findings and Implications

Role of Thiophene Substitution :

- Thiophene rings enhance aromatic interactions in biological targets. Dual substitution (2-yl and 3-yl) in the target compound may improve binding affinity compared to single-thiophene analogs .

- Bromine or methylthio groups on thiophene (as in –5) increase lipophilicity, but the target’s hydroxy group could balance this by improving aqueous solubility.

Synthetic Challenges :

- The target’s complex structure may require multi-step synthesis, similar to ’s HATU-mediated amide coupling. Stereochemical control at the hydroxyethyl center could necessitate chiral resolution techniques .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling thiophene derivatives with a phenylbutanamide backbone under controlled conditions. Key steps include amide bond formation via benzoyl chloride intermediates and purification using chromatography. Reaction parameters like temperature (e.g., 0–25°C for sensitive steps), inert atmospheres (N₂/Ar), and solvent polarity (e.g., DMF for solubility) critically affect yield and purity . Structural confirmation requires NMR and X-ray crystallography, as detailed in SHELX-based protocols .

Q. How can spectroscopic techniques validate the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies proton environments and carbon frameworks, while Infrared Spectroscopy (IR) confirms functional groups (e.g., hydroxyl, amide). High-resolution mass spectrometry (HRMS) verifies molecular weight. For crystallographic validation, single-crystal X-ray diffraction (employing SHELXL) resolves bond lengths, angles, and stereochemistry .

Q. What preliminary assays are recommended to screen its biological activity?

- Methodological Answer : Start with in vitro antimicrobial assays (e.g., broth microdilution for MIC against S. aureus and E. coli) and cytotoxicity screens (MTT assay on cancer cell lines). Use positive controls (e.g., ciprofloxacin for antimicrobials) and replicate experiments to assess reproducibility. Data should be analyzed via ANOVA to account for variability .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites. Basis sets (e.g., 6-31G*) model thiophene rings’ aromaticity and hydrogen-bonding interactions. Compare results with experimental UV-Vis and cyclic voltammetry data to validate accuracy .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Methodological Answer : Perform comparative dose-response studies across cell lines to identify selectivity windows. Use omics approaches (transcriptomics/proteomics) to map mechanism divergence. For example, conflicting MIC values may arise from assay conditions (pH, inoculum size)—standardize protocols per CLSI guidelines and apply multivariate regression to isolate confounding variables .

Q. How do structural modifications (e.g., substituent variation) enhance target binding affinity?

- Methodological Answer : Employ structure-activity relationship (SAR) studies by synthesizing derivatives with modified thiophene or phenyl groups. Test binding kinetics (SPR/Biacore) against targets like enzymes or receptors. Molecular docking (AutoDock Vina) models interactions, while free-energy perturbation (FEP) simulations quantify binding energy changes. Correlate results with in vitro IC₅₀ values .

Q. What experimental designs mitigate challenges in crystallizing this compound?

- Methodological Answer : Optimize crystallization via vapor diffusion using mixed solvents (e.g., DCM/hexane). Additive screening (e.g., ionic liquids) can stabilize crystal lattices. For twinned or low-resolution crystals, apply SHELXD for phase refinement and OLEX2 for structure solution. Synchrotron radiation improves data quality for disordered regions .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental results?

- Methodological Answer : Re-optimize computational parameters (e.g., solvent models, convergence criteria) to match experimental conditions. Validate DFT geometries with crystallographic data. Use multi-reference methods (CASSCF) for systems with strong electron correlation. Discrepancies in redox potentials may require incorporating solvent effects explicitly .

Q. What statistical frameworks are suitable for analyzing dose-response data in bioactivity studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For multi-target effects, apply systems pharmacology models (e.g., Emax) or machine learning (random forests) to identify predictive features .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.